![molecular formula C49H76O2 B1257032 22:6 Cholesteryl ester](/img/structure/B1257032.png)
22:6 Cholesteryl ester
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Overview
Description
Cholesteryl (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoate is a cholesterol ester in which the acyl group is specified as (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl. It has a role as a mouse metabolite. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid.
Scientific Research Applications
Influence on Biosynthesis and ACAT Activity
Research demonstrates that certain synthetic oxysterols influence the biosynthesis of cholesteryl esters and the activity of acyl-CoA:Cholesterol acyl transferase (ACAT) in human hepatoma Hep G2 cell line. Specifically, they can significantly modify the biosynthesis of cholesteryl esters from various sources, indicating a potential application in modulating cholesterol metabolism and related pathways (Mehtiev et al., 2008).
Application in Mass Spectrometry
Cholesteryl esters (CE) are crucial lipid storage molecules. A study highlights the use of sodiated adducts of CE molecular species in electrospray ionization tandem mass spectrometry. This technique has been applied to quantify CE molecular species in biological samples, such as mouse monocyte-derived macrophages and plasma, providing valuable insights for biochemical and clinical research (Bowden et al., 2011).
Relationship with Postpartum Depression
A study correlates lowered levels of n-3 polyunsaturated fatty acids, including 22:6n-3, in serum phospholipids and cholesteryl esters with the development of postpartum depression. This suggests that monitoring these levels could have implications in predicting and potentially preventing postpartum depression (de Vriese et al., 2003).
Liquid Crystalline and Helical Twisting Properties
Research on cholesteryl esters with varying linkages and terminal groups reveals their ability to exhibit thermotropic liquid crystalline phases. This has implications for their use in materials science, particularly in developing liquid crystal display technologies and other optical-electric applications (Cheng et al., 2011).
Potential Biochemical Markers in Cancer
Cholesteryl esters have been identified in human malignant neoplasms, suggesting a potential correlation between these lipids and histological vascular proliferation in cancers. This finding positions cholesteryl esters as potential biochemical markers for cancer and targets for new therapeutic strategies (Tosi et al., 2003).
Altered Positional Specificity in LCAT Activity
Studies have indicated that the positional specificity of lecithin-cholesterol acyltransferase (LCAT) is altered in vivo, particularly when docosahexaenoic acid (22:6; DHA) supplementation is involved. This alteration in LCAT activity could have significant implications for understanding cholesterol metabolism and transport (Subbaiah et al., 2004).
properties
Product Name |
22:6 Cholesteryl ester |
---|---|
Molecular Formula |
C49H76O2 |
Molecular Weight |
697.1 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C49H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h8-9,11-12,14-15,17-18,20-21,23-24,30,39-40,42-46H,7,10,13,16,19,22,25-29,31-38H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-,24-23-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 |
InChI Key |
VOEVEGPMRIYYKC-HNJOWPRISA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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